

Step-by-step guide for 4-Morpholinopyridin-3-amine solution preparation

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Compound of Interest

Compound Name: 4-Morpholinopyridin-3-amine

Cat. No.: B1608456

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Application Note & Protocol

A Step-by-Step Guide to the Preparation of 4-Morpholinopyridin-3-amine Solutions for Research Applications

Abstract

This comprehensive guide provides a detailed protocol for the preparation of solutions of **4-Morpholinopyridin-3-amine** (CAS No: 90648-26-3), a key building block in medicinal chemistry and drug discovery.[1][2] Addressed to researchers, scientists, and drug development professionals, this document outlines the essential chemical and physical properties, safety and handling procedures, and step-by-step methodologies for preparing both concentrated stock solutions and aqueous working solutions. The protocols are designed to ensure solution integrity, minimize compound degradation, and promote reproducible experimental outcomes. Emphasis is placed on the rationale behind solvent selection, quality control measures, and the safe handling of this compound in a laboratory setting.

Introduction and Scientific Context

4-Morpholinopyridin-3-amine is a heterocyclic amine containing both a pyridine and a morpholine moiety.[3] Its structural features make it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications. For instance, it serves as a precursor for the development of potent enzyme inhibitors, such as adenosine kinase

inhibitors, which have shown promise in animal models of pain and inflammation.[2] Given its role in the synthesis of biologically active compounds, the ability to prepare stable, accurately concentrated solutions is fundamental for a wide range of in vitro and in vivo studies, including screening assays, mechanism-of-action studies, and preclinical development.

This guide provides a trusted, field-proven methodology for solubilizing **4-Morpholinopyridin-3-amine**, a process critical for ensuring the validity and reproducibility of experimental results.

Compound Properties and Characteristics

A thorough understanding of the physicochemical properties of **4-Morpholinopyridin-3-amine** is essential for its proper handling, storage, and solution preparation. Key properties are summarized below.

Property	Value	Source
CAS Number	90648-26-3	[1]
Molecular Formula	C ₉ H ₁₃ N ₃ O	[3]
Molecular Weight	179.22 g/mol	[4]
Appearance	Solid, powder	[1][5]
Melting Point	133-136 °C	[1]
Storage Conditions	Room temperature, in a dry, dark place under an inert atmosphere.	[5]

Safety and Handling Precautions

4-Morpholinopyridin-3-amine is classified as a hazardous substance and requires careful handling to avoid exposure.[5][6] All procedures should be performed inside a certified chemical fume hood by personnel trained in laboratory safety.

Hazard Statements:

- H302: Harmful if swallowed.[6]

- H315: Causes skin irritation.[5][6]
- H319: Causes serious eye irritation.[5][6]
- H335: May cause respiratory irritation.[5][6]

Mandatory Personal Protective Equipment (PPE):

- Eye Protection: Wear approved safety glasses or a face shield.[6]
- Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[6]
- Body Protection: A complete suit protecting against chemicals or a standard lab coat is required.[6]
- Respiratory Protection: For nuisance exposures or when handling large quantities of powder, use a P95 (US) or P1 (EU EN 143) particle respirator.[6]

Emergency Procedures:

- Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician.[6]
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[6][7]
- Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6][7]
- Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[6]

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not let the product enter drains.[6][8]

Experimental Protocol: Solution Preparation

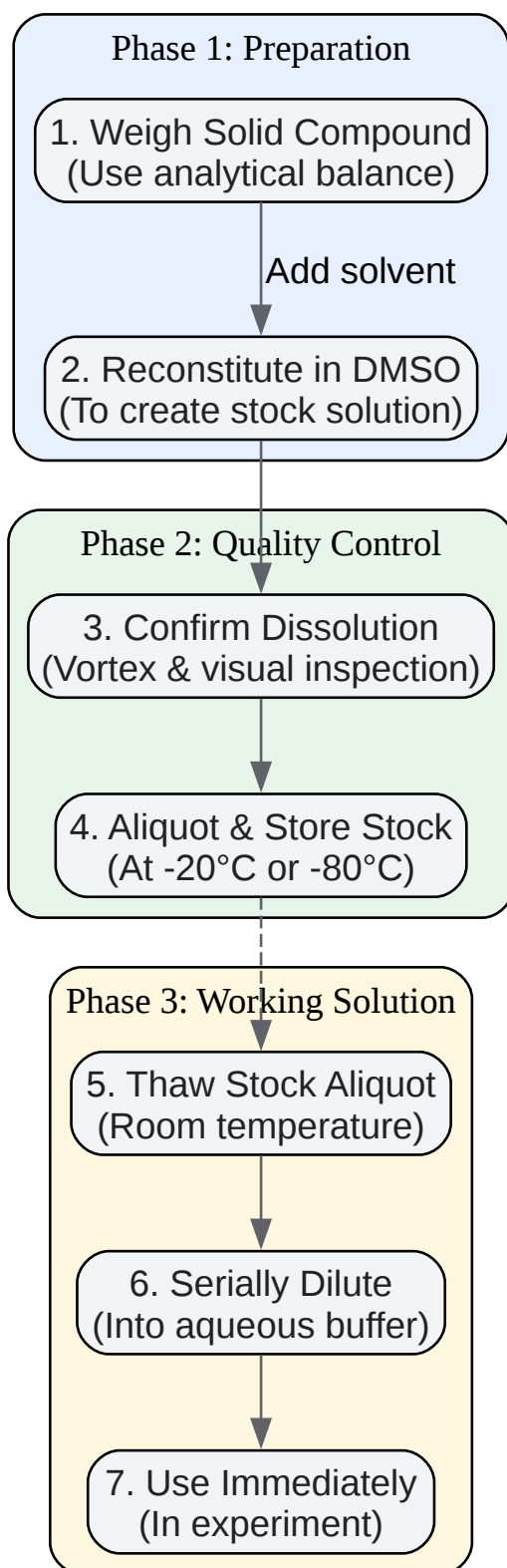
The following protocols detail the preparation of a high-concentration stock solution in an organic solvent and subsequent dilution to an aqueous working solution.

Rationale for Solvent Selection

Based on its chemical structure—a largely organic scaffold with polar functional groups—**4-Morpholinopyridin-3-amine** is expected to have limited solubility in aqueous buffers but good solubility in polar aprotic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its excellent solvating power for a wide range of organic molecules and its miscibility with aqueous media used in most biological assays.

Workflow for Solution Preparation

The overall process from receiving the solid compound to generating a final working solution is outlined below.



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Caption: Workflow for preparing **4-Morpholinopyridin-3-amine** solutions.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a concentrated stock solution, which serves as the foundation for creating working solutions of various concentrations.

Materials:

- **4-Morpholinopyridin-3-amine** (solid)
- Anhydrous, high-purity DMSO
- Sterile, amber glass vial or polypropylene tube
- Analytical balance
- Vortex mixer
- Calibrated micropipettes

Procedure:

- **Tare Vial:** Place a sterile amber vial on the analytical balance and tare the weight.
- **Weigh Compound:** Carefully weigh out a precise amount of **4-Morpholinopyridin-3-amine**. For example, to make 1 mL of a 10 mM solution, weigh 1.792 mg.
 - **Causality Note:** Weighing a slightly different amount is acceptable, but the exact mass must be recorded to calculate the precise final concentration.
- **Add Solvent:** Using a calibrated micropipette, add the calculated volume of DMSO to the vial.
 - **Calculation:** $\text{Volume (L)} = \text{Mass (g)} / (\text{Molecular Weight (g/mol)} * \text{Desired Concentration (mol/L)})$
 - **Example:** For 1.792 mg of compound (0.001792 g) and a target of 10 mM (0.01 M):
 $\text{Volume} = 0.001792 / (179.22 * 0.01) = 0.001 \text{ L} = 1.0 \text{ mL}$.

- Promote Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have dissolved. If needed, gentle warming in a 37°C water bath can aid dissolution.
 - Trustworthiness Check: A completely clear solution without any visible precipitate is essential. The presence of particulates indicates incomplete dissolution or that the solubility limit has been exceeded.
- Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store at -20°C or -80°C, protected from light.
 - Expertise Note: Aliquoting prevents multiple freeze-thaw cycles, which can lead to compound degradation and compromise the integrity of the stock solution over time.

Protocol 2: Preparation of an Aqueous Working Solution (e.g., 10 µM)

This protocol details the dilution of the DMSO stock into a common biological buffer, such as Phosphate-Buffered Saline (PBS).

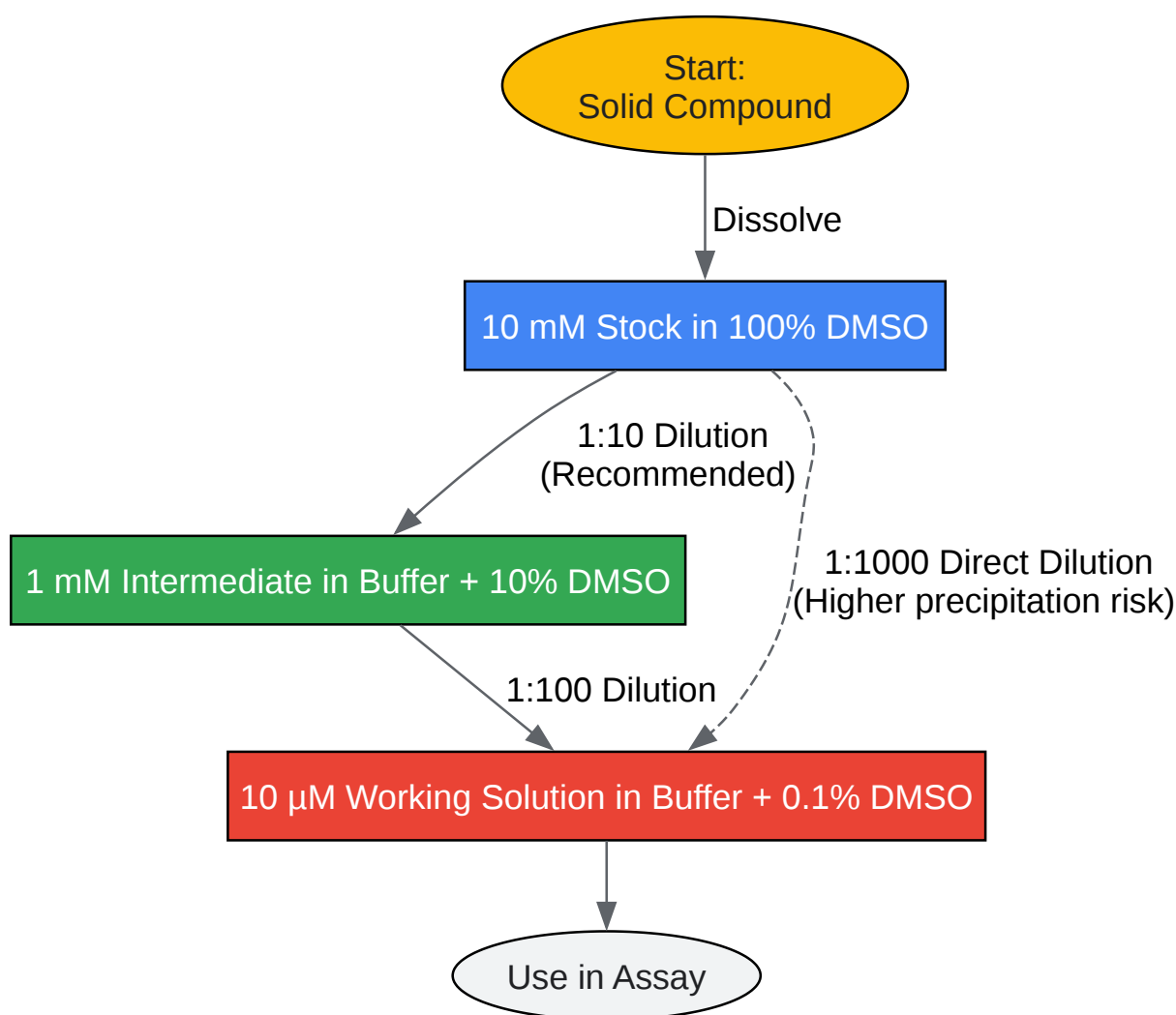
Materials:

- 10 mM **4-Morpholinopyridin-3-amine** stock solution in DMSO
- Sterile Phosphate-Buffered Saline (PBS), pH 7.4
- Sterile polypropylene tubes

Procedure:

- Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
- Intermediate Dilution (Optional but Recommended): To avoid precipitation from "solvent shock," perform a 1:10 intermediate dilution.

- Pipette 10 μ L of the 10 mM stock into 90 μ L of PBS to create a 1 mM solution (1% final DMSO). Vortex gently.
- Causality Note: Diluting the concentrated organic stock into a large volume of aqueous buffer can cause the compound to crash out of solution. A stepwise dilution minimizes this risk.
- Final Dilution: Prepare the final 10 μ M working solution.
 - Pipette 10 μ L of the 1 mM intermediate solution into 990 μ L of PBS.
 - This yields a final volume of 1 mL at a concentration of 10 μ M. The final DMSO concentration will be 0.1%, which is well-tolerated by most cell-based assays.
- Validation and Use: Vortex the final working solution gently. It should remain clear. Use this solution in your experiment immediately. Do not store aqueous working solutions for extended periods unless stability has been confirmed.



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Caption: Dilution scheme for **4-Morpholinopyridin-3-amine** solutions.

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